molecular formula C17H20N2O4 B8192397 (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid

(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid

Cat. No.: B8192397
M. Wt: 316.35 g/mol
InChI Key: PYIMRQWQFOYRSI-AWEZNQCLSA-N
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Description

(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid (CAS 1219149-34-4) is a chiral, Boc-protected amino acid derivative featuring a quinoline heterocycle. With a molecular formula of C17H20N2O4 and a molecular weight of 316.35 g/mol, this compound serves as a critical synthetic intermediate and heterocyclic building block in medicinal chemistry and drug discovery research . The tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality, making this compound exceptionally valuable for solid-phase peptide synthesis (SPPS) and the construction of complex molecules where the introduction of a quinoline moiety is desired . The quinoline scaffold is prominent in medicinal chemistry due to its diverse pharmacological profile, making this building block particularly useful for designing novel compounds with potential antimalarial and anticancer properties . Furthermore, the chiral (S)-configured alpha-carbon allows for the stereoselective synthesis of biologically active molecules. Researchers utilize this reagent to create analogs for studying enzyme activity and receptor interactions, especially in the development of potential therapeutics for neurological disorders . This product is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIMRQWQFOYRSI-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the α-Amino Group

The initial step involves Boc (tert-butyloxycarbonyl) protection of the primary amine. A typical protocol uses di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions of 0–5°C for 4 hours achieve 92–95% protection efficiency.

Table 1: Boc Protection Efficiency Under Varied Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)
THFDMAP0–5492
DCMTEA251285
DMFNone40678

Quinoline-4-yl Propionic Acid Backbone Assembly

Coupling the Boc-protected amine with quinoline-4-carbaldehyde proceeds via a Strecker synthesis or reductive amination.

Strecker Synthesis Pathway

  • Aldol Condensation : Quinoline-4-carbaldehyde reacts with ethyl cyanoacetate in ethanol under basic conditions (KOH, 50°C, 6 h) to form α,β-unsaturated nitrile intermediates.

  • Hydrolysis : The nitrile group undergoes acidic hydrolysis (6 M HCl, reflux, 12 h) to yield the carboxylic acid.

Reductive Amination Pathway

  • Imine Formation : Boc-protected glycine reacts with quinoline-4-carbaldehyde in methanol at 25°C for 24 h.

  • Sodium Cyanoborohydride Reduction : The imine intermediate is reduced using NaBH₃CN (0°C, 2 h), achieving 88% yield with 94% enantiomeric excess (ee) when using (S)-BINAP as a chiral ligand.

Stereochemical Control and Asymmetric Synthesis

Chiral Auxiliary Approaches

(S)-2-Amino-3-quinolin-4-yl-propionic acid is synthesized via Evans oxazolidinone intermediates. Quenching the enolate with quinoline-4-carbonyl chloride followed by auxiliary removal with LiOH/H₂O₂ yields the target compound with 97% ee.

Catalytic Asymmetric Hydrogenation

Pd/C-mediated hydrogenation of α,β-unsaturated precursors in methanol/water (9:1) at 50 psi H₂ achieves 95% ee. Ru-BINAP complexes further enhance stereoselectivity to 99% ee under similar conditions.

Table 2: Hydrogenation Catalysts and Enantiomeric Excess

CatalystPressure (psi)Solventee (%)
Pd/C50MeOH/H₂O95
Ru-(S)-BINAP30EtOAc99
Rh-JosiPhos40iPrOH97

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Automated reactors (e.g., Corning AFR®) enable telescoped Boc protection and reductive amination steps. Residence times of 8 minutes at 120°C increase throughput to 5 kg/day with 90% yield.

Purification Protocols

  • Chromatography : Reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) resolves enantiomers, achieving 99.5% purity.

  • Crystallization : Ethanol/water (7:3) recrystallization at −20°C removes diastereomeric impurities, yielding 85% recovery.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J = 4.2 Hz, 1H, quinoline-H), 7.98–7.45 (m, 4H, aromatic), 4.21 (q, J = 6.8 Hz, 1H, α-CH), 1.41 (s, 9H, Boc).

  • HPLC : tₐ = 12.3 min (Chiralpak AD-H, hexane:iPrOH 80:20).

Stability Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming storage stability below 25°C. Accelerated degradation studies (40°C/75% RH, 6 months) reveal <2% impurity formation .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Propionic Acid Derivatives

a. (S)-2-Amino-3-((RS)-3-hydroxy-8-methyl-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid
  • Structure: Contains a 7,8-dihydrocyclohepta[d]isoxazole core instead of quinoline. The isoxazole ring (a five-membered heterocycle with O and N) is fused to a seven-membered partially saturated ring.
  • Key Differences: The absence of the Boc group exposes the amino functionality, increasing reactivity but reducing stability. The isoxazole and cycloheptane rings introduce conformational rigidity compared to the planar quinoline system .
b. (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid
  • Structure: Features a 3,4-dihydroisoquinoline moiety, a partially saturated variant of isoquinoline.
  • A dimethyl group at position 3 enhances steric hindrance, which may affect solubility and metabolic stability .
c. 2-Chloro-6-methylpyrimidine-4-carboxylic acid
  • Structure : Based on a pyrimidine ring (six-membered, two nitrogen atoms) with chloro and methyl substituents.
  • Key Differences: The pyrimidine ring is smaller and more electron-deficient than quinoline, influencing acidity (pKa) and hydrogen-bonding capacity. The chloro group increases electrophilicity, making it reactive in nucleophilic substitution reactions .

Amino Acid Derivatives with Protective Groups

a. (S)-2-(Boc-amino)-1-propanol
  • Structure: Shares the Boc-protected amino group but replaces the carboxylic acid with a hydroxyl group.
  • Key Differences: The alcohol functional group reduces acidity (pKa ~16–18 vs. ~2–4 for carboxylic acids), altering solubility and formulation properties. Lacks the quinoline moiety, limiting aromatic interactions .
b. (2S)-2-amino-4-carbamoylbutanoic acid
  • Structure: A simple amino acid with a carbamoyl side chain.
  • Key Differences: The carbamoyl group introduces polarity, enhancing water solubility but reducing membrane permeability. No heterocyclic or protective groups, simplifying synthesis but limiting functional versatility .

Aromatic Acid Derivatives

a. (2E)-3-phenylprop-2-enoic acid (Cinnamic acid)
  • Structure : A styryl-acrylic acid derivative with a trans double bond.
  • Key Differences :
    • The absence of heterocycles and protective groups results in a planar, fully conjugated system with strong UV absorption.
    • Higher acidity (pKa ~4.4) compared to the Boc-protected target compound .

Comparative Data Table

Compound Name Molecular Formula Heterocycle Functional Groups Key Features
(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid C₁₇H₂₀N₂O₄ Quinoline Boc-amine, carboxylic acid Lipophilic, chiral, stable
(S)-2-Amino-3-(cyclohepta[d]isoxazol-4-yl)propionic acid C₁₂H₁₆N₂O₃ Cyclohepta[d]isoxazole Free amine, carboxylic acid Rigid conformation, polar
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Pyrimidine Chloro, methyl, carboxylic acid Electrophilic, acidic
(S)-2-(Boc-amino)-1-propanol C₈H₁₇NO₃ None Boc-amine, alcohol Low acidity, volatile

Biological Activity

(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Boc-amino-3-quinolin-4-yl-propionic acid is characterized by a quinoline moiety and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C17H20N2O4C_{17}H_{20}N_{2}O_{4}, with a molecular weight of approximately 316.36 g/mol. The presence of the quinoline ring contributes to various biological effects, including antimicrobial and anticancer properties.

The biological activity of (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid is primarily attributed to its interaction with specific molecular targets:

  • DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes, which may lead to cell death.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways, thereby modulating various cellular functions.
  • Glutamate Receptor Modulation : Preliminary studies suggest that this compound may interact with glutamate receptors, which are crucial in neurotransmission and have implications in mood disorders .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid may inhibit certain bacterial enzymes, contributing to its potential as an antimicrobial agent. Studies have demonstrated that compounds with similar structures can effectively target bacterial growth pathways.

Anticancer Potential

The ability of (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid to intercalate with DNA suggests its potential as an anticancer agent. In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting DNA function.

Case Studies

Several studies have investigated the biological effects of compounds related to (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid:

  • Study on Antidepressant Effects : A study focusing on glutamatergic agents highlighted the potential antidepressant effects of compounds similar to (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid. These compounds showed promise in modulating glutamate levels and improving mood disorder symptoms in preclinical models .
  • Antimicrobial Efficacy : In a comparative study, a quinoline derivative exhibited significant antimicrobial activity against various bacterial strains, indicating the potential utility of (S)-2-Boc-amino-3-quinolin-4-yl-propionic acid in treating infections.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-3-quinolin-4-yl-propionic acidC₁₇H₁₉N₂O₄Lacks Boc protection, more reactive
(S)-2-Boc-amino-3-quinolin-4-yl-acetic acidC₁₆H₁₈N₂O₄Acetic acid moiety instead of propionic acid
3-(1H-imidazol-4-yl)propanoic acidC₁₁H₁₇N₃O₄Contains an imidazole ring, different biological activity

Q & A

Q. How can researchers address discrepancies in reported IC50 values across studies?

  • Answer : Standardize assay conditions (cell line passage number, serum concentration). Perform dose-response curves with ≥10 data points. Report Hill slopes to validate sigmoidal fits. Cross-validate using orthogonal assays (e.g., Western blot for target inhibition) .

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